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Executive Summary
Bevasiranib sodium is a pioneering, first-in-class small interfering RNA (siRNA) therapeutic

that was developed for the treatment of neovascular (wet) age-related macular degeneration

(AMD). Administered via intravitreal injection, bevasiranib was designed to silence the

expression of vascular endothelial growth factor A (VEGF-A), a key mediator of angiogenesis

and vascular permeability in the eye. While showing promise in preclinical and early clinical

studies, its development was ultimately discontinued after Phase III trials were terminated due

to the unlikelihood of meeting their primary endpoints. This technical guide provides a

comprehensive overview of the pharmacological profile of bevasiranib sodium, detailing its

mechanism of action, pharmacokinetics, and a summary of preclinical and clinical findings.

Introduction
Bevasiranib sodium (formerly known as Cand5) is a chemically synthesized siRNA duplex

composed of two 21-nucleotide RNA strands.[1] It was developed by OPKO Health, Inc. to

address the urgent need for effective and long-lasting treatments for wet AMD, a leading cause

of severe vision loss in the elderly.[2][3] The therapeutic rationale for bevasiranib was to inhibit

the production of VEGF-A at its source, thereby reducing the stimulus for choroidal

neovascularization (CNV), the hallmark of wet AMD.[2][4]
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Mechanism of Action
Bevasiranib functions primarily through the RNA interference (RNAi) pathway to achieve post-

transcriptional gene silencing of VEGF-A.[4][5] Additionally, evidence suggests a secondary,

sequence-independent mechanism involving the activation of Toll-like receptor 3 (TLR3).

RNA Interference (RNAi) Pathway
The canonical mechanism of action for bevasiranib is the specific degradation of VEGF-A

messenger RNA (mRNA) within retinal cells.[6][7][8][9][10] This process can be broken down

into the following key steps:

Introduction into the Cytoplasm: Following intravitreal injection, bevasiranib enters the

cytoplasm of target cells, such as retinal pigment epithelial (RPE) cells.

RISC Loading: The double-stranded siRNA molecule is recognized and incorporated into a

multi-protein complex known as the RNA-Induced Silencing Complex (RISC).

Strand Separation: Within the RISC, the siRNA duplex is unwound, and the passenger

(sense) strand is discarded. The guide (antisense) strand remains associated with the RISC.

Target Recognition and Cleavage: The guide strand directs the RISC to the target VEGF-A

mRNA through complementary base pairing. The Argonaute-2 protein, a key component of

RISC, then catalyzes the cleavage of the target mRNA.

Gene Silencing: The cleaved mRNA is subsequently degraded by cellular machinery,

preventing its translation into the VEGF-A protein. This leads to a reduction in VEGF-A levels

and a decrease in angiogenic signaling.
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Bevasiranib's RNAi-mediated silencing of VEGF-A.

Toll-like Receptor 3 (TLR3) Pathway
In addition to its sequence-specific RNAi activity, bevasiranib, as a double-stranded RNA

molecule, has been shown to activate the innate immune receptor TLR3. This activation is

sequence-independent and can contribute to the anti-angiogenic effects of the drug. The

proposed mechanism is as follows:

TLR3 Recognition: Bevasiranib can bind to TLR3, which is expressed on the surface of

various ocular cells.

Signal Transduction: This binding initiates a downstream signaling cascade that can lead to

the production of interferons and other inflammatory cytokines.

Anti-angiogenic Effects: The activation of the TLR3 pathway has been shown to have anti-

angiogenic properties, which may complement the effects of VEGF-A silencing.
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Bevasiranib's alternative anti-angiogenic mechanism via TLR3 activation.

Pharmacokinetics
The pharmacokinetic profile of bevasiranib sodium was primarily investigated through

preclinical studies in rabbits.

Ocular Biodistribution
Following a single intravitreal injection in Dutch-Belted rabbits, bevasiranib was found to

distribute throughout the eye. The highest concentrations were initially observed in the vitreous

humor, with subsequent distribution to the retina, retinal pigment epithelium (RPE), iris, and

sclera.

Table 1: Ocular Biodistribution of [³H]-Bevasiranib in Rabbits
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Ocular Tissue Time to Maximum Concentration (Tmax)

Vitreous Humor Initial high concentration, decreases over time

Retina 24 - 72 hours

RPE 24 - 72 hours

Iris 24 - 72 hours

Sclera (+Choroid) 24 - 72 hours

Data from Dejneka et al., 2008.

Elimination
The elimination of bevasiranib from the eye occurs over several days. Publicly available data

on the systemic absorption, metabolism, and excretion of bevasiranib is limited.

Preclinical Studies
Bevasiranib demonstrated significant anti-angiogenic activity in a range of in vitro and in vivo

preclinical models.

In Vitro Studies
In vitro experiments using various human cell lines demonstrated the ability of bevasiranib to

effectively silence VEGF-A expression.

Human Cell Lines: Studies in human embryonic kidney (293) cells, HeLa cells, and human

umbilical vein endothelial cells (HUVECs) showed that an anti-VEGF siRNA (bevasiranib)

significantly decreased hypoxia-induced VEGF expression compared to controls.[2]

VEGF Isoform Specificity: In HUVECs, a vector-driven siRNA targeting VEGF₁₆₅, the most

active isoform in ocular pathologies, effectively suppressed its expression.[2]

In Vivo Studies
Animal models of CNV were crucial in establishing the preclinical proof-of-concept for

bevasiranib.
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Mouse Model of CNV: In a laser-induced CNV model in mice, sub-retinal co-injection of an

hVEGF-containing adenovirus and an hVEGF siRNA resulted in a significant reduction in

hVEGF levels (P < 0.0013) compared to a control siRNA.[2] Another study showed that an

siRNA targeting VEGF₁₆₅ substantially inhibited its expression in mice (P < 0.05).[2]

Non-Human Primate Model of CNV: A pivotal study in Cynomolgus monkeys with laser-

induced CNV demonstrated the in vivo efficacy and safety of bevasiranib.

Table 2: Efficacy of Bevasiranib in a Non-Human Primate Model of CNV

Dose Group Reduction in CNV Area
Reduction in Vascular
Leakage

70 µg Significant (P < 0.0001) Dose-dependent (P = 0.0007)

150 µg Significant (P < 0.0001) Dose-dependent (P = 0.0007)

350 µg Significant (P < 0.0001) Dose-dependent (P = 0.0007)

Overall >50% reduction vs. control Significant

Data from Tolentino et al., as cited in Garba and Mousa, 2010.[2]

Clinical Studies
Bevasiranib progressed through Phase I and II clinical trials, showing initial promise, but was

ultimately discontinued during Phase III.

Phase I and II Trials
Phase I: A non-randomized, open-label, dose-escalation study in 15 patients with wet AMD

assessed the tolerability and preliminary efficacy of single intravitreal injections of

bevasiranib at doses of 0.1 mg, 0.33 mg, 1 mg, 1.5 mg, and 3 mg. The detailed results of this

study were not made public.[2]

Phase II (C.A.R.E. Study): The "Cand5 Anti-VEGF RNAi Evaluation" was a randomized,

double-masked study in 129 patients with wet AMD, testing three dose levels of bevasiranib.
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The study reported that bevasiranib was safe and well-tolerated, with a dose-related effect

on endpoints including near vision, lesion size, and time to rescue therapy.[1]

Phase III Trials (COBALT and CARBON)
COBALT Study (NCT00499590): This pivotal Phase III trial was designed to evaluate the

safety and efficacy of bevasiranib (2.5mg) administered every 8 or 12 weeks as a

maintenance therapy following three initial monthly injections of ranibizumab (Lucentis®),

compared to ranibizumab monotherapy every 4 weeks.[11][12] The primary endpoint was the

proportion of patients losing fewer than 15 letters of visual acuity at week 60.[12] The trial

was terminated in March 2009 after an Independent Data Monitoring Committee determined

it was unlikely to meet its primary endpoint.[5]

CARBON Study: This study was designed to assess three different doses of bevasiranib as

maintenance therapy following initial treatment with ranibizumab.[2]

Preliminary analysis of the COBALT and CARBON studies suggested that over 30% of patients

receiving the combination of bevasiranib and ranibizumab achieved a gain of at least three

more lines of visual acuity compared to those on ranibizumab alone.[2] However, the overall

results were not sufficient to support continuation of the clinical program.

Safety and Tolerability
Across preclinical and clinical studies, bevasiranib was generally reported to be safe and well-

tolerated.

Preclinical: In the non-human primate study, no signs of toxicity, inflammation, or

hemorrhage were observed.[13]

Clinical: The most common adverse events reported in clinical trials were related to the

intravitreal injection procedure, such as conjunctival hemorrhage.[14] No systemic safety

issues were identified in the Phase III program.[5]

Experimental Protocols
Ocular Biodistribution in Rabbits

Animals: Dutch-Belted rabbits.
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Test Article: ³H-bevasiranib at doses of 0.5 mg/eye or 2.0 mg/eye, and non-radiolabeled

bevasiranib at 2.0 mg/eye.

Administration: Single intravitreal injection.

Sample Collection: Rabbits were sacrificed at various time points up to 7 days post-dose.

Ocular tissues (vitreous, iris, retina, RPE, sclera, choroid) were collected.

Analysis: Radioactivity was measured by liquid scintillation counting. Intact bevasiranib was

quantified using a locked nucleic acid (LNA) noncompetitive hybridization-ligation enzyme-

linked immunosorbent assay.

Laser-Induced CNV in Non-Human Primates
Animals: Cynomolgus monkeys.

CNV Induction: Laser rupture of Bruch's membrane.

Treatment Groups: Intravitreal injection of vehicle or bevasiranib at 70 µg, 150 µg, or 350 µg.

Monitoring: Weekly ophthalmic examination, color photography, and fluorescein angiography

for 36 days.

Endpoints: Measurement of CNV area and grading of vascular leakage from fluorescein

angiograms in a masked fashion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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